molecular formula C11H12N2S B3012790 [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-47-1

[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B3012790
CAS No.: 643723-47-1
M. Wt: 204.29
InChI Key: CBAMQMNOJBKYSN-UHFFFAOYSA-N
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Description

[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine is a heterocyclic amine featuring a thiazole core substituted with a 4-methylphenyl group at position 4 and a methanamine (-CH2NH2) moiety at position 2. This compound belongs to a broader class of thiazole derivatives, which are known for their diverse pharmacological and agrochemical applications.

Properties

IUPAC Name

[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-2-4-9(5-3-8)10-7-14-11(6-12)13-10/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAMQMNOJBKYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring

Industrial Production Methods

Industrial production of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the thiazole ring or the methanamine group, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives or amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine is being investigated as a scaffold for developing new pharmaceuticals. Its structural properties make it suitable for synthesizing compounds aimed at treating various diseases, including cancer and neurological disorders. Research indicates that thiazole derivatives exhibit significant anticancer and antimicrobial activities, making them promising candidates for drug discovery .
  • Mechanism of Action : The compound may function by interacting with specific enzymes or receptors involved in disease pathways, thereby modulating their activity. This interaction can lead to inhibition or activation of key signaling molecules .

Agricultural Science

  • Agrochemical Development : This compound is utilized in the formulation of agrochemicals, enhancing the efficacy of crop protection products against pests and diseases. Its ability to act as a biostimulant can improve plant health and yield .

Material Science

  • Advanced Materials : Research is ongoing into the use of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine in creating advanced materials, particularly polymers that exhibit enhanced thermal and mechanical properties. The compound's unique structure allows it to be incorporated into various polymer matrices, potentially improving their performance characteristics .

Analytical Chemistry

  • Detection and Quantification : The compound is employed in analytical methods for detecting and quantifying various substances in environmental samples. Its chemical properties enable reliable results in quality control processes within laboratories .

Case Studies

Several studies have documented the applications of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine:

  • Antimicrobial Activity : A study demonstrated that thiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zones of inhibition observed were comparable to established antibiotics, indicating potential use as an antimicrobial agent .
  • Neuroprotective Effects : Another research effort focused on the neuroprotective properties of thiazole derivatives. Compounds similar to [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine showed promise in protecting neuronal cells from oxidative stress, suggesting applications in treating neurodegenerative diseases .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryDrug development for cancer and neurological disordersSignificant anticancer activity observed
Agricultural ScienceFormulation of agrochemicalsEnhanced efficacy against pests
Material ScienceDevelopment of advanced polymersImproved thermal and mechanical properties
Analytical ChemistryDetection and quantification in environmental samplesReliable results in quality control

Mechanism of Action

The mechanism of action of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The methanamine group can also play a role in modulating the compound’s activity by interacting with biological macromolecules.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine C₁₁H₁₂N₂S 204.29 - 4-Methylphenyl (C4), -CH2NH2 (C2) Lipophilic, primary amine for H-bonding
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine C₁₂H₁₄N₂OS 234.32 - 4-Methoxy-3-methylphenyl (C4), -CH2NH2 (C2) Increased polarity due to methoxy group; altered electronic profile
{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine C₁₁H₉F₃N₂S 258.26 - 4-Trifluoromethylphenyl (C2), -CH2NH2 (C4) Electron-withdrawing CF3 group; higher molecular weight
[2-(2-Ethylphenyl)-1,3-thiazol-4-yl]methanamine C₁₁H₁₂N₂S 204.29 - 2-Ethylphenyl (C2), -CH2NH2 (C4) Ethyl group enhances lipophilicity; positional isomerism
(2-Phenyl-1,3-thiazol-4-yl)methylamine C₁₀H₁₀N₂S 190.26 - Phenyl (C2), -CH2NH2 (C4) Simpler structure; lacks methyl substitution

Substituent Effects on Physicochemical Properties

  • Electronic Effects :
    • Methyl (CH₃) : Electron-donating; increases lipophilicity (e.g., target compound) .
    • Methoxy (OCH₃) : Electron-donating but polar; reduces lipophilicity while enhancing solubility (e.g., compound) .
    • Trifluoromethyl (CF₃) : Strongly electron-withdrawing; increases metabolic stability and acidity of adjacent protons (e.g., compound) .
  • Steric Effects :
    • Substitution at position 2 vs. 4 (e.g., vs. target compound) alters spatial orientation, impacting binding to biological targets .

Biological Activity

The compound [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiazole derivatives are known for their diverse pharmacological profiles, and this specific compound is being investigated for its interactions with various biological targets.

Target of Action

Thiazole derivatives typically interact with multiple receptors and enzymes, leading to significant changes in cellular functions. The specific targets for [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine include:

  • Enzymes : Inhibition or modulation of enzyme activities involved in metabolic pathways.
  • Receptors : Binding to various receptors that regulate cell signaling pathways.

Mode of Action

The compound likely operates through mechanisms similar to other thiazole derivatives, which may involve:

  • Alteration of cellular signaling : Affecting pathways related to cell growth and apoptosis.
  • Enzyme inhibition : Modifying the activity of key enzymes involved in disease processes.

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives suggests that they are well-absorbed and distributed throughout the body. They undergo metabolism via various enzymatic pathways and are primarily excreted through the kidneys.

Antimicrobial Activity

Research indicates that [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, indicating its potential use as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored extensively:

  • Cytotoxicity Studies : The compound has demonstrated significant cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer) and Jurkat (T-cell leukemia). The IC50 values indicate potent activity, with some derivatives showing IC50 values as low as 1.61 µg/mL .
CompoundCell LineIC50 (µg/mL)
9HepG21.61 ± 1.92
10Jurkat1.98 ± 1.22
  • Structure-Activity Relationship (SAR) : The presence of a methyl group at position 4 on the phenyl ring enhances the anticancer activity. Variations in substituents on the thiazole ring also influence efficacy, highlighting the importance of molecular structure in therapeutic outcomes .

Study on Anticancer Activity

In a comprehensive study, researchers synthesized various thiazole derivatives, including [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine, and evaluated their anticancer potential using MTT assays. The findings indicated that compounds with specific structural modifications exhibited superior cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives revealed that [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine effectively inhibited growth in both Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further development as an antimicrobial agent .

Q & A

Basic: What synthetic methodologies are employed for the preparation of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanamine?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 4-(4-methylphenyl)thiazole-2-carbaldehyde with an ammonia source under reductive amination conditions. For example, using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature to reduce the imine intermediate. Alternative routes may utilize Hantzsch thiazole synthesis, starting from α-haloketones (e.g., 4-methylacetophenone derivatives) and thiourea, followed by functionalization of the thiazole core with an aminomethyl group .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential to confirm the thiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the methanamine group (δ 3.8–4.2 ppm for CH2NH2). The 4-methylphenyl group is identified via a singlet at δ 2.4 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 205.0895 for C11_{11}H12_{12}N2_2S).
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1600–1500 cm1^{-1} (C=N/C=C thiazole vibrations) confirm functional groups .

Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. Using the SHELX suite (e.g., SHELXL for refinement), researchers can solve the crystal structure by analyzing diffraction data. Key parameters include bond angles (e.g., C2-N1-C5 in the thiazole ring ≈ 116°) and intermolecular interactions (e.g., hydrogen bonding between NH2 and adjacent sulfur atoms). Discrepancies between computational and experimental data (e.g., torsional angles) can be resolved through Hirshfeld surface analysis .

Advanced: What computational approaches predict electronic properties for material science applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s electronic structure. Key outputs include:

  • HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests potential as an electron-transport material.
  • Electrostatic Potential Maps : Highlight electron-deficient thiazole rings, favoring interactions with electron-rich biological targets or materials .
  • Molecular Dynamics (MD) Simulations : Assess stability in polymer matrices for optoelectronic devices .

Basic: What are the compound’s key reactivity patterns in organic transformations?

  • Amine Functionalization : The primary amine undergoes acylation (e.g., with acetyl chloride) or Schiff base formation (e.g., with aldehydes).
  • Thiazole Reactivity : Electrophilic substitution at the C5 position (e.g., bromination) or coordination with metal ions (e.g., Cu2+^{2+}) via the nitrogen and sulfur atoms .

Advanced: How is biological activity evaluated in pharmacological studies?

  • Antimicrobial Assays : Disk diffusion methods against Staphylococcus aureus and Escherichia coli to assess inhibition zones.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to determine IC50_{50} values.
  • Molecular Docking : Targets like EGFR kinase or bacterial dihydrofolate reductase are modeled to rationalize activity .

Advanced: What strategies address contradictions in crystallographic vs. spectroscopic data?

Discrepancies in bond lengths (e.g., C-S in thiazole) may arise from dynamic effects in solution vs. solid state. Multi-technique validation is critical:

  • SCXRD : Confirms static structure.
  • Dynamic NMR : Detects conformational flexibility (e.g., amine group rotation).
  • DFT-MD Hybrid Workflows : Simulate temperature-dependent behavior to reconcile differences .

Basic: What purification methods ensure high purity for research applications?

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water mixtures yield >95% purity.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for analytical validation .

Advanced: How is the compound integrated into optoelectronic materials?

As an electron-transport layer in OLEDs, the thiazole core’s electron deficiency enhances device efficiency. Methods include:

  • Spin-Coating : Blending with polymers (e.g., PVK) for thin films.
  • Cyclic Voltammetry : Measures redox potentials to align energy levels with adjacent layers .

Advanced: What metabolomics approaches track its stability in biological systems?

  • LC-MS/MS : Quantifies degradation products (e.g., oxidation to sulfoxide derivatives).
  • Stability Studies : Incubation in simulated gastric fluid (pH 2.0) or liver microsomes to assess metabolic pathways .

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